![molecular formula C27H37N3O7S B584768 1-epi-Darunavir CAS No. 1546918-95-9](/img/structure/B584768.png)
1-epi-Darunavir
Descripción general
Descripción
1-epi-Darunavir is a compound with the molecular formula C27H37N3O7S . It is a synthetic non-peptide protease inhibitor used in treatment-naïve and -experienced HIV-positive adult patients .
Synthesis Analysis
An improved and novel process for the synthesis of the antiviral drug Darunavir using 4‐(1,3‐dioxoisoindolin‐2‐yl)benzene‐1‐sulphonyl chloride has been described . This process helps to eliminate the critical dimer impurity which forms during the process .
Molecular Structure Analysis
The molecular structure of this compound includes a hexahydrofuro[2,3-b]furan-4-yl group and a phenylbutan-2-yl group . The compound has a molecular weight of 547.7 g/mol .
Chemical Reactions Analysis
A critical review of the use of Darunavir in the treatment of HIV-infected patients discusses its physical-chemical properties and the analytical methods to determine it .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 547.7 g/mol, an XLogP3-AA of 2.9, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 9, and a rotatable bond count of 12 .
Aplicaciones Científicas De Investigación
Virología
1-epi-Darunavir: se ha estudiado por su eficacia contra la proteasa del VIH-1, jugando un papel fundamental en la replicación del virus. Se sabe que se une al sitio activo dimérico de la proteasa e impide la dimerización, lo cual es crucial para la maduración del virus . Este doble modo de acción lo convierte en un potente inhibidor, especialmente en casos donde la resistencia a los medicamentos es una preocupación.
Oncología
En el campo de la oncología, This compound se ha explorado como una posible terapia para el cáncer de vejiga. La investigación indica que puede tener eficacia terapéutica contra las células del cáncer de vejiga, con un efecto sinérgico significativo observado cuando se combina con otros medicamentos antirretrovirales . Esto sugiere un camino prometedor para la reutilización de this compound en el tratamiento del cáncer.
Inmunología
Las aplicaciones inmunológicas de This compound implican su papel en la mejora de la terapia antirretroviral. Está diseñado para tener una alta barrera genética al desarrollo de resistencia, lo cual es crucial para mantener y preservar la función inmunológica en pacientes infectados con VIH-1 .
Farmacología
En farmacología, This compound es reconocido por su sustancial actividad antirretroviral y su capacidad para aumentar las concentraciones plasmáticas cuando se administra conjuntamente con ritonavir a baja dosis. Esto mejora su estabilidad metabólica y eficacia como parte de los regímenes de terapia antirretroviral .
Bioquímica
Bioquímicamente, This compound está involucrado en la inhibición de la dimerización de la proteasa del VIH-1. Los estudios utilizando simulaciones MD de átomos completos y técnicas de muestreo de paraguas han proporcionado información sobre el modo de unión de this compound a la proteasa del VIH-1 monomérica, lo que podría informar el diseño de nuevos inhibidores .
Química Medicinal
En química medicinal, la atención se centra en el desarrollo de análogos de This compound para combatir las cepas de VIH-1 resistentes a los medicamentos. Los esfuerzos en este campo tienen como objetivo crear inhibidores con mejor actividad antiviral y una barrera genética más alta a la resistencia, lo que podría llevar a tratamientos más efectivos para el VIH-1 .
Mecanismo De Acción
Target of Action
1-epi-Darunavir, also known as Darunavir, is primarily targeted towards the HIV-1 protease . This protease is a key target in AIDS therapeutics . The HIV-1 protease is a dimeric enzyme’s active site that has become ineffective due to the emergence of drug-resistant mutants .
Mode of Action
Darunavir is a nonpeptidic inhibitor of protease (PR) . It lodges itself in the active site of PR through a number of hydrogen bonds . It is designed to increase interactions with HIV-1 protease and to be more resistant against HIV-1 protease mutations . Darunavir has a dual mode of action – it binds to the dimeric active site and prevents the dimerization by binding to the HIVPR monomer .
Biochemical Pathways
Darunavir inhibits and is primarily metabolized by cytochrome P450 3A (CYP3A) isoenzymes . It is co-administered with low-dose ritonavir, which is an inhibitor of CYP3A isoenzymes . This pharmacologically enhances darunavir, resulting in increased plasma concentrations .
Pharmacokinetics
Darunavir is rapidly absorbed, with a time to maximum plasma concentration (Cmax) within 3 hours for both boosted and unboosted darunavir . The terminal elimination half-life (t1/2) of darunavir is 15 hours in the presence of ritonavir . When darunavir was given as a 400 mg single dose in the presence of low-dose ritonavir (100 mg) to HIV-negative, healthy volunteers immediately after intake of a standard meal, the plasma concentration of darunavir was increased by 30% compared with administration under fasted conditions .
Result of Action
Darunavir, co-administered with ritonavir, and with other antiretroviral agents, is indicated for the treatment of human immunodeficiency virus (HIV) in children age 3 or above and adults with HIV-1 infection . It is used in the treatment of HIV infection in patients with a history of prior antiretroviral therapies .
Action Environment
The action of Darunavir can be influenced by environmental factors. For instance, St. John’s wort may reduce the effectiveness of darunavir by increasing the breakdown of darunavir by the metabolic enzyme CYP3A . Therefore, the efficacy and stability of Darunavir can be influenced by the presence of other substances in the body that interact with the same metabolic pathways.
Safety and Hazards
Propiedades
IUPAC Name |
[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2R,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37N3O7S/c1-18(2)15-30(38(33,34)21-10-8-20(28)9-11-21)16-24(31)23(14-19-6-4-3-5-7-19)29-27(32)37-25-17-36-26-22(25)12-13-35-26/h3-11,18,22-26,31H,12-17,28H2,1-2H3,(H,29,32)/t22-,23+,24+,25-,26+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJBJHOAVZSMMDJ-FMTGGWRCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN(C[C@H]([C@@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CO[C@@H]3[C@H]2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37N3O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1546918-95-9 | |
Record name | Darunavir, (1R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1546918959 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DARUNAVIR, (1R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UX4G61Z45Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.